![molecular formula C40H43Cl2N3O2P2Ru B15127016 Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B15127016.png)
Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) is a complex organometallic compound It features a ruthenium(II) center coordinated with two chloride ions and a chiral ligand system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) typically involves the coordination of ruthenium(II) chloride with the chiral ligands. The process can be carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by heating and stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the chloride ions or other ligands are replaced by different ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) exerts its effects involves coordination with molecular targets such as DNA and proteins. The ruthenium center can form stable complexes with these biomolecules, disrupting their normal function and leading to therapeutic effects. The pathways involved include the inhibition of DNA replication and protein synthesis, which are crucial for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based compound used in catalysis.
Ruthenium(II) tris(bipyridine): Known for its photophysical properties and applications in photodynamic therapy.
Ruthenium(II) arene complexes: Used in anticancer research due to their ability to interact with DNA.
Uniqueness
Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) is unique due to its chiral ligand system, which imparts specific stereochemical properties that can enhance its catalytic and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C40H43Cl2N3O2P2Ru |
|---|---|
Molecular Weight |
831.7 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C31H32O2P2.C9H11N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h3-22,29-30H,23-24H2,1-2H3;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2 |
InChI Key |
GMVFNIGEFXPZCB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)

![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)
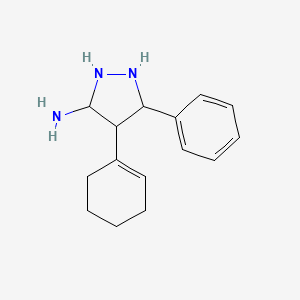
![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
![1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B15126960.png)
![L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)](/img/structure/B15126962.png)

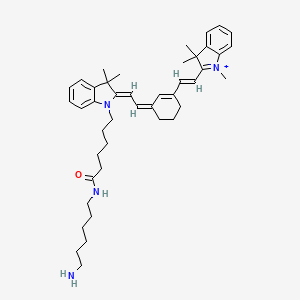
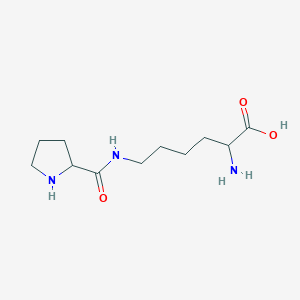
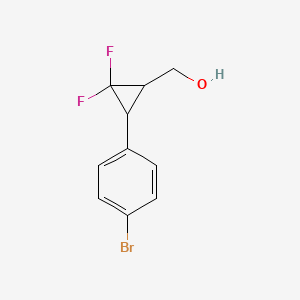
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
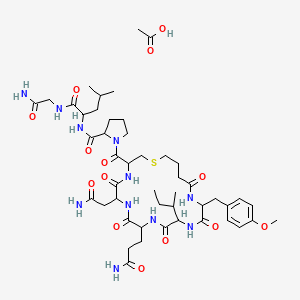
![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)
